Sec61-IN-1
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Overview
Description
Sec61-IN-1 is a small molecule inhibitor that targets the Sec61 translocon complex, a critical component in the protein translocation process across the endoplasmic reticulum membrane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sec61-IN-1 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sec61-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Sec61-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of protein translocation and the role of the Sec61 translocon complex
Biology: Employed in cell biology research to investigate the processes of protein folding, translocation, and degradation
Medicine: Explored as a potential therapeutic agent for diseases related to protein misfolding and aggregation, such as cancer and neurodegenerative disorders
Industry: Utilized in high-throughput screening assays to identify new inhibitors of the Sec61 translocon complex
Mechanism of Action
Sec61-IN-1 exerts its effects by binding to the Sec61 translocon complex, thereby inhibiting the translocation of nascent polypeptides across the endoplasmic reticulum membrane. This inhibition disrupts the normal function of the Sec61 complex, leading to the accumulation of misfolded proteins and subsequent cellular stress responses. The molecular targets and pathways involved include the Sec61 complex itself and various downstream signaling pathways related to protein homeostasis .
Comparison with Similar Compounds
Sec61-IN-1 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the Sec61 translocon complex. Similar compounds include:
Cotransin: A naturally occurring inhibitor that also targets the Sec61 complex but with different binding characteristics
Decatransin: Another natural inhibitor with a distinct mechanism of action
Apratoxin: A natural product that inhibits Sec61-mediated protein translocation
Ipomoeassin: A plant-derived compound with inhibitory effects on the Sec61 complex
Mycolactone: A bacterial toxin that targets the Sec61 complex
This compound stands out due to its synthetic origin and potential for optimization in drug development .
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)-N-[4-[(2R)-1-pyridin-2-ylpyrrolidin-2-yl]-1,3-thiazol-2-yl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6OS/c30-22(20-6-3-13-28(20)15-17-8-11-24-12-9-17)27-23-26-18(16-31-23)19-5-4-14-29(19)21-7-1-2-10-25-21/h1-3,6-13,16,19H,4-5,14-15H2,(H,26,27,30)/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOOAICPOGGLLF-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)C3=CSC(=N3)NC(=O)C4=CC=CN4CC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC=CC=N2)C3=CSC(=N3)NC(=O)C4=CC=CN4CC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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